Yttrium phosphate

概要

説明

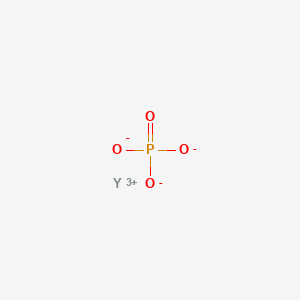

Yttrium phosphate (YPO4) is the phosphate salt of yttrium . It occurs in nature as minerals xenotime and weinschenkite . Yttrium phosphate is generally immediately available in most volumes .

Synthesis Analysis

Yttrium phosphate can be obtained by reacting yttrium chloride and sodium phosphate, or by reacting yttrium nitrate and diammonium hydrogen phosphate in solution . Yttrium phosphate can also be prepared by the reaction of yttrium (III) oxide and diammonium hydrogen phosphate . Another method involves mixing yttrium chloride and phosphoric acid at 3540°C, and then adding ammonia solution dropwise to react .

Molecular Structure Analysis

Yttrium phosphate belongs to the tetragonal crystal system, and the unit cell parameters are a =0.68832 nm, c =0.60208 nm . It can exist as a monohydrate, dihydrate or the anhydrous form . The dihydrate belongs to the monoclinic crystal system, the space group is B 2/b, and the unit cell parameters are a =0.648 nm, b =1.512 nm, c =0.628 nm, β=129.4°, Z=4 .

Chemical Reactions Analysis

The spectroscopic characterization of these glasses presented shifts of the infrared and Raman bands, demonstrating the depolymerization of the glass network and the formation of novel P–O–Y bonds . The deconvoluted Raman spectra also exhibited the occurrence of the disproportionation reaction in the glass melting process .

Physical And Chemical Properties Analysis

Yttrium phosphate belongs to the tetragonal crystal system, and the unit cell parameters are a =0.68832 nm, c =0.60208 nm . It can exist as a monohydrate, dihydrate or the anhydrous form . The dihydrate belongs to the monoclinic crystal system, the space group is B 2/b, and the unit cell parameters are a =0.648 nm, b =1.512 nm, c =0.628 nm, β=129.4°, Z=4 .

科学的研究の応用

- Yttrium-containing phosphate glasses have been studied as potential matrices for high-level radioactive nuclear waste disposal. These glasses exhibit excellent chemical stability, a high thermal expansion coefficient, and nuclide storage capacity. Researchers have found that the presence of hydration-resistant Fe–O–P bonds in iron phosphate glass structures improves their structural stability .

- Yttrium-based phosphors play a crucial role in lighting technology. They are used in compact fluorescent lamps (CFLs), mercury-free lamps (using vacuum ultraviolet xenon), solid-state lighting (SSL) with blue chips, ultraviolet LEDs (UV-LEDs), and organic LEDs (O-LEDs) .

- Yttrium has an extremely high affinity for phosphorus. Researchers have explored yttrium-modified drinking water treatment residue for efficient phosphorus removal. Excessive phosphate levels can cause eutrophication in water bodies, and yttrium helps mitigate this issue .

Nuclear Waste Immobilization

Lighting Devices

Water Treatment

Safety And Hazards

将来の方向性

Yttrium phosphate has potential applications in the field of nuclear waste immobilization . The study on phosphate glasses and glass-ceramics containing simulated nuclides (yttrium) provides a better understanding of their composition, structures, heat stability, and crystalline behaviors, and it may also accelerate the application of novel iron phosphate glass and glass-ceramics for nuclear waste immobilization .

特性

IUPAC Name |

yttrium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Y/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBZSSBXGPYSIL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

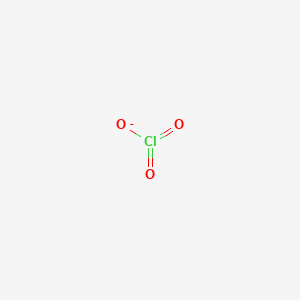

[O-]P(=O)([O-])[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

YPO4, O4PY | |

| Record name | Yttrium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884522 | |

| Record name | Yttrium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.877 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium phosphate | |

CAS RN |

13990-54-0 | |

| Record name | Phosphoric acid, yttrium(3+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013990540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Yttrium phosphate?

A1: The molecular formula of Yttrium phosphate is YPO4. Its molecular weight is 201.858 g/mol.

Q2: What spectroscopic techniques are used to characterize Yttrium phosphate?

A2: Researchers employ various spectroscopic techniques to characterize Yttrium phosphate, including:

- Powder X-ray Diffraction (XRD): This technique identifies the crystalline phases present and determines lattice parameters. [, , , , , ]

- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and size of YPO4 particles. [, , , ]

- Energy-dispersive X-ray Spectroscopy (EDAX): Coupled with SEM, EDAX helps determine the elemental composition and stoichiometry of YPO4. [, , ]

- Fourier-transform Infrared Spectroscopy (FTIR): FTIR analysis identifies functional groups and confirms the presence of phosphate groups and water molecules. [, , ]

- Raman Spectroscopy: Provides complementary information to FTIR regarding the vibrational modes of the phosphate groups and the influence of dopants on the YPO4 structure. [, ]

- Photoluminescence (PL) Spectroscopy: This technique investigates the luminescent properties of YPO4, especially when doped with rare-earth ions. [, , , , , , ]

- X-ray Photoelectron Spectroscopy (XPS): This technique can be used to analyze the surface chemistry and oxidation states of elements in YPO4. []

Q3: Is Yttrium phosphate chemically compatible with other materials?

A5: Yttrium phosphate exhibits good chemical compatibility with certain materials, particularly at high temperatures. For instance, it demonstrates compatibility with yttrium aluminate (Y3Al5O12) up to at least 1600 °C. [, ] This compatibility makes YPO4 a suitable candidate for use as a weak interface in high-temperature composites. [, ]

Q4: What factors can influence the stability of Yttrium phosphate?

A4: The stability of YPO4 can be influenced by several factors, including:

- pH: Yttrium phosphate exhibits different solubilities and stabilities depending on the pH of the surrounding environment. [, ]

- Temperature: High temperatures can induce phase transformations and affect the stability of YPO4. [, ]

- Presence of Dopants: The incorporation of dopants, especially rare-earth ions, can alter the structural stability, thermal behavior, and chemical durability of YPO4. [, , ]

- Synthesis Method: Different synthesis methods can lead to variations in particle size, morphology, and consequently, the stability of YPO4. [, , , , ]

Q5: What are the potential applications of Yttrium phosphate in biomedicine?

A5: Yttrium phosphate holds promise for various biomedical applications, including:

- Radioimmunotherapy: Yttrium phosphate nanoparticles can be conjugated with targeting ligands for the targeted delivery of radioisotopes (like 90Y) to cancerous tissues. []

- In situ Cancer Radiotherapy: YPO4 microcapsules loaded with β-emitting radioisotopes are being explored for their potential in localized cancer treatment. []

- Bioceramics: Yttrium phosphate, in combination with hydroxyapatite, shows potential for use in machinable bioceramic composites for bone implants. [, ]

Q6: What are the potential applications of Yttrium phosphate in materials science?

A6: Yttrium phosphate's unique properties make it suitable for various materials science applications, including:

- High-temperature Composites: Due to its compatibility with Y3Al5O12, YPO4 is being investigated as a weak interface material in high-temperature composites. [, ]

- Phosphors: Yttrium phosphate doped with rare-earth ions like europium (Eu3+), terbium (Tb3+), and cerium (Ce3+) exhibits luminescent properties, making it suitable for applications in phosphors, LEDs, and display devices. [, , , , , ]

- Cool Coating Applications: Bismuth and vanadium-substituted YPO4 demonstrates potential as an environmentally friendly near-infrared (NIR) reflective pigment for cool coatings, potentially reducing energy consumption for cooling buildings. []

Q7: How is Yttrium phosphate used in analytical chemistry?

A9: Yttrium phosphate is utilized as a coprecipitant for the separation and preconcentration of trace metals from various matrices. [, , , ] This technique allows for the analysis of trace elements in complex samples like crude drugs, nickel chloride, and cobalt sulfate using methods like flame atomic absorption spectrometry (FAAS) and inductively coupled plasma atomic emission spectrometry (ICPAES). [, , , ]

Q8: Are there any computational chemistry studies on Yttrium phosphate?

A10: While the provided research papers don't delve deeply into extensive computational studies on YPO4 itself, some, like the one exploring the langbeinite-type Yttrium phosphate LiCs2Y2(PO4)3, utilize theoretical calculations to investigate properties like electronic band structure and nonlinear-optical coefficients. []

Q9: How does the structure of Yttrium phosphate relate to its activity in different applications?

A9: The structure of YPO4, particularly its surface properties and potential for doping, directly impacts its activity:

- Biomedical Applications: The ability to functionalize YPO4 nanoparticles with biomolecules like biotin for targeted delivery highlights the importance of surface modifications in enhancing its efficacy in applications like radioimmunotherapy. []

- Luminescence: Doping YPO4 with rare-earth ions like Eu3+ and Tb3+ modifies its electronic structure, leading to luminescence. The specific dopant and its concentration affect the emission color and intensity, broadening its application in phosphors and LEDs. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。